3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione
Overview
Description
3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione is a chemical compound known for its unique structure and properties It is a derivative of piperidine, featuring an ethyl group and a nitrophenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione typically involves the reaction of 3-ethylpiperidine-2,6-dione with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile, at controlled temperatures to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The piperidine ring structure allows for potential binding to biological receptors, affecting cellular pathways and processes.
Comparison with Similar Compounds
- 3-Ethyl-3-(3-nitrophenyl)piperidine-2,6-dione
- 3-Methyl-3-(4-nitrophenyl)piperidine-2,6-dione
- 3-Propyl-3-(4-nitrophenyl)piperidine-2,6-dione
Uniqueness: 3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-2-13(8-7-11(16)14-12(13)17)9-3-5-10(6-4-9)15(18)19/h3-6H,2,7-8H2,1H3,(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPKYOHYUWTINN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959393 | |
Record name | 3-Ethyl-6-hydroxy-3-(4-nitrophenyl)-4,5-dihydropyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38527-73-0 | |
Record name | Nitroglutethimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38527-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitroglutethimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038527730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-6-hydroxy-3-(4-nitrophenyl)-4,5-dihydropyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.062 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-NITROGLUTETHIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JJG4JG4I8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of nitroglutethimide in the context of aminoglutethimide research?
A: Nitroglutethimide is a key intermediate in the synthesis of aminoglutethimide. [] Researchers have explored different synthetic routes to aminoglutethimide, and nitroglutethimide, specifically the para isomer, serves as a crucial precursor in several of these methods. [, , ]
Q2: How does the molecular structure of nitroglutethimide compare to that of aminoglutethimide?
A: Nitroglutethimide and aminoglutethimide share a similar core structure, both containing a 3-ethyl-3-phenylpiperidine-2,6-dione scaffold. [] The key difference lies in the substituent at the para position of the phenyl ring. Nitroglutethimide possesses a nitro group (-NO2) at this position, while aminoglutethimide has an amino group (-NH2). This difference in functional groups significantly impacts their chemical properties and biological activities.
Q3: Are there different isomers of nitroglutethimide?
A: Yes, nitroglutethimide can exist as different isomers depending on the position of the nitro group on the phenyl ring. The provided research mentions the synthesis and characterization of both meta-nitroglutethimide and ortho, para-dinitroglutethimide, indicating the existence of at least three isomers. [, ]
Q4: What is the significance of the conformational differences observed in meta- and ortho,para-dinitroglutethimide?
A: Crystallographic studies revealed that meta-nitroglutethimide exhibits a C4-exo puckering in its glutarimide ring, while ortho,para-dinitroglutethimide displays a C4-endo puckering. [] These conformational variations, likely attributed to steric hindrances imposed by the nitro groups, could influence the molecules' interactions with biological targets and impact their pharmacological activity.
Q5: Have there been any studies on the enantiomeric resolution of nitroglutethimide derivatives?
A: Yes, research has demonstrated the enantiomeric resolution of a brominated nitroglutethimide derivative, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, using a Chiralpak IA column. [] The study highlights the importance of understanding and separating enantiomers, as they can exhibit different biological activities.
Q6: Are there any known challenges associated with the synthesis of nitroglutethimide?
A: The synthesis of fluorinated derivatives of aminoglutethimide, which would involve a nitroglutethimide intermediate, presents challenges due to the susceptibility of fluorine substituents ortho to the nitro group to nucleophilic displacement. [] This sensitivity necessitates alternative synthetic strategies to obtain the desired fluorinated compounds.
Q7: What analytical techniques are commonly employed for the characterization and quantification of nitroglutethimide?
A: High-performance liquid chromatography (HPLC) is a key analytical technique used to identify and quantify nitroglutethimide, particularly in the context of identifying it as a byproduct during aminoglutethimide synthesis. [] Additionally, crystallographic techniques have been employed to elucidate the three-dimensional structures of nitroglutethimide isomers. []
Q8: What are the potential implications of developing a safe and efficient route for (R)-aminoglutethimide production from 1-chloro-4-nitrobenzene?
A: A new synthetic route for (R)-aminoglutethimide from 1-chloro-4-nitrobenzene bypasses the use of hazardous nitration reactions, minimizing the risk of regioisomer contamination. [] This advancement is crucial for producing a high-purity single enantiomer of the drug, which is essential for clinical evaluations and potential therapeutic applications.
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